molecular formula C10H7FN2 B13131400 4-Fluoro-2,2'-bipyridine CAS No. 118586-07-5

4-Fluoro-2,2'-bipyridine

Cat. No.: B13131400
CAS No.: 118586-07-5
M. Wt: 174.17 g/mol
InChI Key: AATURXISYOGYDR-UHFFFAOYSA-N
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Description

4-Fluoro-2,2’-bipyridine: is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,2’-bipyridine typically involves cross-coupling reactions. One common method is the Suzuki coupling , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. Another method is the Negishi coupling , which uses organozinc reagents and halogenated pyridines under palladium catalysis .

Industrial Production Methods: Industrial production of 4-Fluoro-2,2’-bipyridine often employs large-scale cross-coupling reactions due to their efficiency and high yield. The choice of method depends on the availability of starting materials and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines .

Mechanism of Action

The mechanism of action of 4-Fluoro-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The fluorine atom enhances the electron-withdrawing properties of the compound, influencing its reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2,2’-bipyridine is unique due to the presence of the fluorine atom, which enhances its electron-withdrawing properties and reactivity. This makes it particularly valuable in applications requiring strong coordination with metal ions and high stability .

Biological Activity

4-Fluoro-2,2'-bipyridine is a fluorinated derivative of bipyridine that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

This compound has the chemical formula C10_{10}H8_8F1_1N2_2 and a molecular weight of approximately 178.18 g/mol. The presence of the fluorine atom at the 4-position of one of its pyridine rings significantly influences its electronic properties, enhancing its reactivity and interaction capabilities with metal complexes. The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attacks, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps including nucleophilic substitution reactions where the fluorine atom plays a critical role in determining the reactivity of the compound. The following table summarizes some synthetic routes and yields:

Synthetic RouteYield (%)Key Features
Nucleophilic substitution with fluorinated precursorsVariableInfluenced by reaction conditions
Coupling reactions (e.g., Suzuki coupling)Good to excellentEffective for producing bipyridine derivatives

Case Studies

  • Transition Metal Complexes : A study investigated copper(II) complexes based on bipyridine derivatives for their DNA-binding properties. These complexes exhibited significant antitumor activity by targeting specific sequences in DNA and inhibiting tumor cell proliferation .
  • Insecticidal Properties : Historical studies have shown that bipyridine compounds were effective as insecticides against various pests. The toxicity was attributed to their ability to disrupt metabolic processes in insects .
  • Pharmacological Applications : Recent research has focused on the use of bipyridine derivatives in drug design due to their favorable pharmacokinetic properties. Studies indicate that these compounds can enhance lipophilicity and reduce toxicity when coordinated with metal ions .

Properties

CAS No.

118586-07-5

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

4-fluoro-2-pyridin-2-ylpyridine

InChI

InChI=1S/C10H7FN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H

InChI Key

AATURXISYOGYDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)F

Origin of Product

United States

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